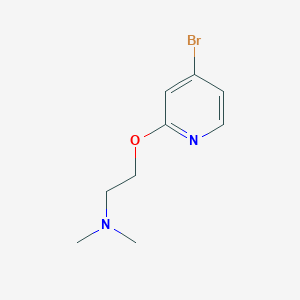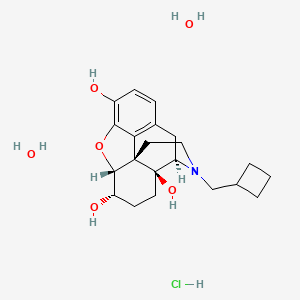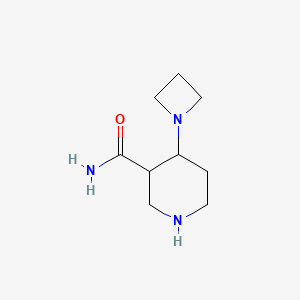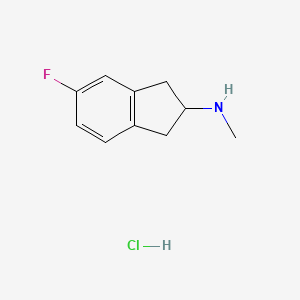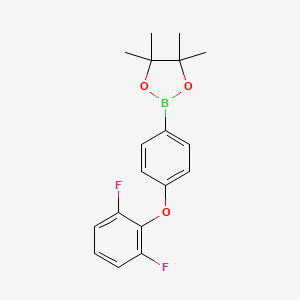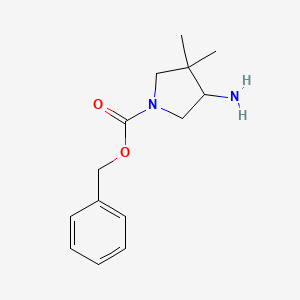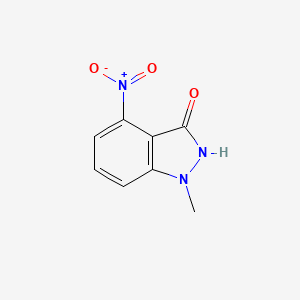
4-nitro-1-methyl-1,2-dihydro-indazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-nitro-1-methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a nitro group at the 4-position and a methyl group at the 1-position, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
準備方法
The synthesis of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrobenzaldehyde with methylhydrazine, followed by cyclization in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of advanced catalytic systems.
化学反応の分析
4-nitro-1-methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines. Major products formed from these reactions include amino derivatives, oxides, and substituted indazoles.
科学的研究の応用
4-nitro-1-methyl-1,2-dihydro-indazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, modulating their activity and affecting cellular functions.
類似化合物との比較
4-nitro-1-methyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as:
1-Methyl-2-nitro-1H-indazole: Similar structure but with the nitro group at the 2-position.
4-Nitro-1H-indazole: Lacks the methyl group at the 1-position.
1-Methyl-4-amino-1,2-dihydro-indazol-3-one: The nitro group is replaced with an amino group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
特性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
1-methyl-4-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-5-3-2-4-6(11(13)14)7(5)8(12)9-10/h2-4H,1H3,(H,9,12) |
InChIキー |
LHRFLFNVVMKBEJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride](/img/structure/B1511870.png)
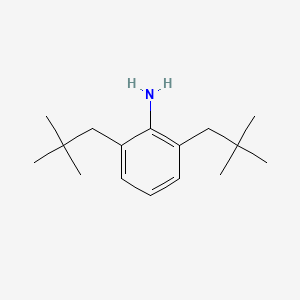
![6-Bromospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1511879.png)
![Benzo[b]thiophen-2-yl(cyclohexyl)methanol](/img/structure/B1511882.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B1511883.png)
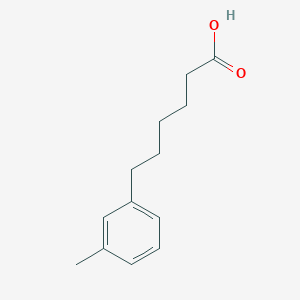
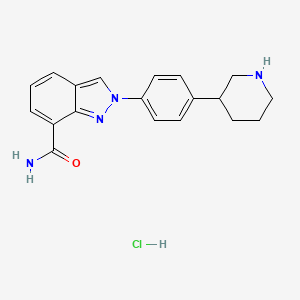
![(3R,6S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1511888.png)
